2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C9H6F6OS. It is characterized by the presence of trifluoromethyl groups and a phenyl ring, making it a compound of interest in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with a trifluoromethylthiolating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethanol: This compound lacks the trifluoromethylthio group, making it less lipophilic and potentially less effective in certain applications.
2,2,2-Trifluoroacetophenone: This compound has a ketone functional group instead of an alcohol, leading to different reactivity and applications
The unique combination of trifluoromethyl and trifluoromethylthio groups in this compound makes it a distinctive compound with valuable properties for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H6F6OS |
---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-(trifluoromethylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6OS/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7,16H |
InChI-Schlüssel |
MWRWXOJRGJUZDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.